3,4,5-triethoxy-N-[2-(1-piperidinyl)phenyl]benzamide
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Overview
Description
“3,4,5-triethoxy-N-[2-(1-piperidinyl)phenyl]benzamide” is a chemical compound with the molecular formula C25H31F3N2O4 . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of 25 carbon atoms, 31 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass is 480.520 Da and the monoisotopic mass is 480.223602 Da .Properties
IUPAC Name |
3,4,5-triethoxy-N-(2-piperidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-4-28-21-16-18(17-22(29-5-2)23(21)30-6-3)24(27)25-19-12-8-9-13-20(19)26-14-10-7-11-15-26/h8-9,12-13,16-17H,4-7,10-11,14-15H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCWXJYVHJXTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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